molecular formula C9H11NOS B6536719 N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide CAS No. 1060175-97-4

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide

Cat. No.: B6536719
CAS No.: 1060175-97-4
M. Wt: 181.26 g/mol
InChI Key: SEQLPZAMWAGPMS-UHFFFAOYSA-N
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Description

N-[(Thiophen-3-yl)methyl]cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a thiophene ring substituted at the 3-position, connected via a methylene linker to the cyclopropane carboxamide core. Its structural uniqueness lies in the combination of the strained cyclopropane ring and the thiophene heterocycle, which may influence both physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-1-2-8)10-5-7-3-4-12-6-7/h3-4,6,8H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQLPZAMWAGPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with thiophen-3-ylmethanamine under amide bond-forming conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), often in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring’s electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of target proteins .

Comparison with Similar Compounds

Structural Analogues and Key Variations

Cyclopropanecarboxamide derivatives exhibit diverse biological and chemical properties depending on substituents, aromatic systems, and side chains. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Key Structural Features Physicochemical/Biological Properties Reference
N-[(Thiophen-3-yl)methyl]cyclopropanecarboxamide Thiophen-3-yl methyl group, cyclopropane carboxamide High rigidity; potential CNS activity
N-[(Thiophen-2-yl)methyl]cyclopropanecarboxamide Thiophen-2-yl methyl substitution Altered electronic profile due to thiophene position; may affect target binding
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide Branched alkyl side chain Enhanced lipophilicity; varied metabolic stability
N-(3-chlorobenzyl)thiophene-2-carboxamide Chlorobenzyl substituent, thiophene-2-carboxamide Increased electrophilicity; antimicrobial activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide Hydroxyethoxy-thiolan side chain Improved solubility; potential for CNS penetration
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide Trifluoromethyl and amino groups on phenyl ring Enhanced metabolic stability; kinase inhibition potential

Impact of Substituents and Heterocycles

  • Thiophene Positional Isomerism : The substitution position on the thiophene ring (3-yl vs. 2-yl) alters electronic distribution. For example, thiophen-3-yl derivatives may exhibit distinct binding affinities compared to 2-yl analogues due to differences in steric accessibility and π-π stacking interactions .
  • Cyclopropane vs.
  • Functional Group Modifications : The addition of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic resistance, while hydrophilic groups (e.g., hydroxyethoxy in ) improve aqueous solubility.

Biological Activity

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide features a cyclopropane carboxamide moiety linked to a thiophene ring. This structural configuration is significant as thiophene derivatives are known for their diverse biological effects.

Target Interactions

Thiophene derivatives, including N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide, interact with various biological targets, such as enzymes and receptors. These interactions can lead to modulation of key biochemical pathways involved in disease processes.

Biochemical Pathways

The compound has been associated with several critical pathways, including:

  • Anticancer Activity : Thiophene derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has shown potential against various microbial strains.

Case Studies

  • Anticancer Activity : A study demonstrated that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 70 nM against GSK-3β, highlighting its potential in targeting neurodegenerative diseases linked to cancer mechanisms .
  • Anti-inflammatory Effects : In vitro studies indicated that compounds similar to N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide significantly reduced levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .
  • Antimicrobial Activity : Research indicates that thiophene-based compounds have broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against resistant strains .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamideThiophene at position 2Anticancer, anti-inflammatory
2-Oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamideChromene derivativeAntimicrobial, anticancer
N-(pyridin-2-yl)cyclopropanecarboxamidePyridine instead of thiopheneNeuroprotective effects

The variations in the thiophene position or substitution can significantly influence the biological activity of these compounds.

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